Piperaquine-d6 N-Oxide

Bioanalysis LC-MS/MS Internal Standard

Piperaquine-d6 N-Oxide is a stable isotope-labeled isotopologue of piperaquine N-oxide, the pharmacologically active mono-N-oxidized metabolite of the bisquinoline antimalarial agent piperaquine. The compound incorporates six deuterium atoms at the propane-1,3-diyl linker (molecular formula C29H26D6Cl2N6O; MW 557.55 g/mol), providing a nominal mass shift of +6 Da relative to the unlabeled metabolite (C29H32Cl2N6O; MW 551.51 g/mol).

Molecular Formula C₂₉H₂₆D₆Cl₂N₆O
Molecular Weight 557.55
Cat. No. B1163114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperaquine-d6 N-Oxide
Synonyms7-Chloro-4-[4-[3-[4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl]propyl]-1-piperazinyl]quinoline-d6
Molecular FormulaC₂₉H₂₆D₆Cl₂N₆O
Molecular Weight557.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperaquine-d6 N-Oxide: Deuterated Metabolite Standard for Antimalarial Bioanalysis


Piperaquine-d6 N-Oxide is a stable isotope-labeled isotopologue of piperaquine N-oxide, the pharmacologically active mono-N-oxidized metabolite of the bisquinoline antimalarial agent piperaquine [1]. The compound incorporates six deuterium atoms at the propane-1,3-diyl linker (molecular formula C29H26D6Cl2N6O; MW 557.55 g/mol), providing a nominal mass shift of +6 Da relative to the unlabeled metabolite (C29H32Cl2N6O; MW 551.51 g/mol) . It is intended for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of piperaquine N-oxide in biological matrices [2].

Why Unlabeled Piperaquine N-Oxide or Piperaquine-d6 Cannot Substitute for Piperaquine-d6 N-Oxide in Quantitative Bioanalysis


Piperaquine-d6 N-Oxide is structurally and analytically distinct from both unlabeled piperaquine N-oxide and piperaquine-d6 (the deuterated parent drug). Unlabeled piperaquine N-oxide is the target analyte in pharmacokinetic studies, making it unusable as an internal standard without introducing quantitative interference [1]. Piperaquine-d6, while sharing deuterium labeling, differs in oxidation state, producing a different precursor ion (m/z 541 vs. m/z 557) and retention time, which prevents it from co-eluting with the N-oxide metabolite and correcting for metabolite-specific matrix effects or extraction variability [2]. A deuterated isotopologue of the exact metabolite is required to match chromatographic behavior and ionization efficiency in electrospray MS, ensuring accurate quantification of this pharmacologically active species [3].

Quantitative Differentiation Evidence for Piperaquine-d6 N-Oxide Relative to Closest Comparators


Isotopic Mass Shift of +6 Da Enables Specific Detection of the N-Oxide Metabolite Against Unlabeled Analyte

Piperaquine-d6 N-Oxide (C29H26D6Cl2N6O, MW 557.55 Da) provides a +6 Da mass shift relative to unlabeled piperaquine N-oxide (C29H32Cl2N6O, MW 551.51 Da). This mass difference is sufficient to prevent isotopic cross-talk in triple-quadrupole MS/MS detection, where the deuterated standard is monitored via a distinct MRM transition (e.g., m/z 563.2 → 294.2 for the IS vs. m/z 551.2 → 288.2 for the analyte), while maintaining near-identical chromatographic retention [1]. In contrast, unlabeled piperaquine N-oxide cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the target analyte, precluding independent quantitation .

Bioanalysis LC-MS/MS Internal Standard

Pharmacological Relevance: The N-Oxide Metabolite (M1) Retains Significant Antiplasmodial Activity Comparable to the Parent Drug

Piperaquine N-oxide (M1) is not an inert metabolite; it demonstrates substantial antiplasmodial activity. In vitro against P. falciparum Pf3D7, M1 showed an IC50 of 25.5 nM, compared to 4.5 nM for piperaquine (PQ). Against PfDd2, M1 exhibited an IC50 of 38.7 nM versus 6.9 nM for PQ. In vivo in a murine P. yoelii model, M1 displayed an ED90 of 1.3 mg/kg, identical to that of piperaquine (PQ ED90 = 1.3 mg/kg), and provided comparable recrudescence control and survival time [1]. The terminal elimination half-life of M1 is approximately 9 days, compared to ~11 days for PQ [1]. This pharmacological activity makes accurate quantification of M1 essential for understanding overall treatment efficacy; use of piperaquine-d6 N-oxide as an internal standard directly supports PK/PD studies of this active metabolite [2].

Antimalarial Pharmacology Metabolite Activity Dose Optimization

Chromatographic Co-Elution with the Analyte Ensures Accurate Correction for Metabolite-Specific Matrix Effects

In LC-MS/MS bioanalysis, the use of a deuterated internal standard that co-elutes with the analyte is critical for compensating for ion suppression or enhancement caused by matrix components. Piperaquine-d6 N-Oxide co-elutes with endogenous piperaquine N-oxide due to their identical chemical structures (differing only in six deuterium atoms), ensuring that both experience the same matrix environment at the moment of ionization [1]. In contrast, when piperaquine-d6 (the deuterated parent drug) was used as internal standard for piperaquine quantitation, matrix effects from solid-phase extraction buffer salts and residual triethylamine caused differential signal suppression that could lead to concentration underestimation by up to 50% despite the deuterated standard [2]. This demonstrates that even a deuterated internal standard with a different retention time cannot fully correct for metabolite-specific matrix effects, reinforcing the necessity of using the exact deuterated metabolite.

Method Validation Matrix Effects Extraction Recovery

Regulatory-Grade Characterization Enables Use as a Pharmacopeial Reference Standard for GLP Compliance

Piperaquine-d6 N-Oxide is supplied as a fully characterized reference standard compliant with regulatory guidelines, suitable for traceability against pharmacopeial standards (USP or EP) [1]. This includes use in analytical method validation (AMV) and quality-controlled (QC) applications during pharmaceutical development, ANDA and DMF submissions [2]. In contrast, unlabeled piperaquine N-oxide is typically provided as a metabolite reference or impurity standard without the full regulatory characterization and isotopic certification required for use as a primary internal standard in GLP bioanalysis .

Reference Standard Regulatory Compliance Quality Control

Optimal Procurement Scenarios for Piperaquine-d6 N-Oxide in Antimalarial R&D and Clinical Bioanalysis


Clinical Pharmacokinetic Studies of Piperaquine N-Oxide in ACT-Treated Patients

When quantifying piperaquine N-oxide (M1) in human plasma from patients receiving dihydroartemisinin-piperaquine combination therapy, Piperaquine-d6 N-Oxide serves as the essential deuterated internal standard. Its co-elution with the metabolite and +6 Da mass shift enable accurate LC-MS/MS quantitation across the clinically relevant concentration range (3.9–2508 nM), supporting assessment of metabolite exposure and its contribution to overall antimalarial efficacy [1].

Regulatory Bioanalytical Method Validation and GLP-Compliant Sample Analysis

For pharmaceutical companies and CROs conducting method validation per FDA/EMA guidelines, Piperaquine-d6 N-Oxide provides a fully characterized, regulatory-compliant internal standard. Its traceability to USP/EP standards supports ANDA and DMF submissions, and its documentation package reduces the validation burden for bioanalytical assays intended for regulatory review [2].

In Vitro Metabolism and Drug-Drug Interaction Studies Involving CYP3A4-Mediated N-Oxidation

In studies investigating the CYP3A4/FMO-mediated N-oxidation of piperaquine and its retroconversion metabolism, Piperaquine-d6 N-Oxide enables precise quantitation of the N-oxide metabolite in hepatocyte incubations or recombinant enzyme assays. This supports enzyme kinetic parameter determination (Km, Vmax) and assessment of intestinal microflora-mediated reduction metabolism without interference from the parent drug [3].

Anti-Malarial Metabolite Pharmacodynamic Profiling in Preclinical Models

Given that piperaquine N-oxide (M1) exhibits an in vivo ED90 of 1.3 mg/kg against P. yoelii—equivalent to the parent drug—accurate metabolite quantification is critical for PK/PD modeling in murine malaria models. Piperaquine-d6 N-Oxide as an internal standard ensures reliable metabolite concentration data for correlating exposure with recrudescence and survival endpoints [4].

Quote Request

Request a Quote for Piperaquine-d6 N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.